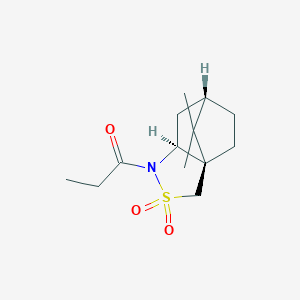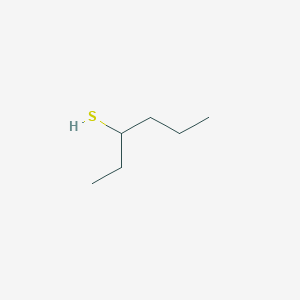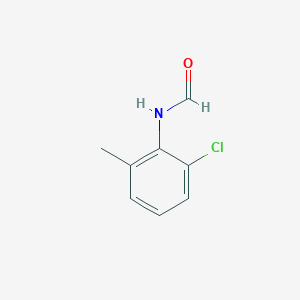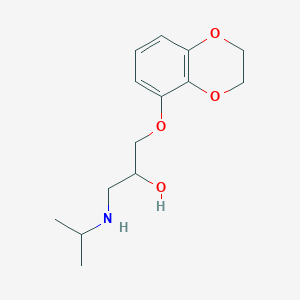
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol is a chemical compound that is widely used in scientific research applications. It is a beta-adrenergic receptor agonist that has been found to have a wide range of biochemical and physiological effects. The compound is synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. The compound binds to beta-adrenergic receptors and activates them, leading to an increase in intracellular cyclic AMP levels. This, in turn, leads to the activation of protein kinase A, which regulates various cellular processes such as metabolism, gene expression, and ion channel activity.
Effets Biochimiques Et Physiologiques
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol has been found to have a wide range of biochemical and physiological effects. Some of the most common effects of this compound include increased cardiac output, increased metabolism, and increased thermogenesis. The compound has also been found to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol in lab experiments is its well-characterized mechanism of action. The compound has been extensively studied, and its effects on cellular processes are well understood. However, one of the limitations of using this compound is its potential toxicity. The compound can cause adverse effects such as tachycardia and hypertension at high doses.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol. One of the most promising areas of research is the development of new beta-adrenergic receptor agonists that have improved efficacy and safety profiles. Another area of research is the development of new therapeutic approaches for inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, the compound's effects on metabolism and thermogenesis suggest that it may have potential applications in the treatment of obesity and metabolic disorders.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the Mannich reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to produce a beta-amino alcohol. The beta-amino alcohol is then reacted with 2,3-dihydro-1,4-benzodioxin-5-ol to produce 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol has been extensively used in scientific research applications. It is primarily used as a beta-adrenergic receptor agonist and has been found to have a wide range of biochemical and physiological effects. Some of the most common research applications of this compound include studying the effects of beta-adrenergic receptor agonists on cardiac function, metabolism, and thermogenesis.
Propriétés
Numéro CAS |
1843-82-9 |
|---|---|
Nom du produit |
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-11(16)9-19-13-5-3-4-12-14(13)18-7-6-17-12/h3-5,10-11,15-16H,6-9H2,1-2H3 |
Clé InChI |
NLUUGSAKIXOSLG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
Synonymes |
enzodixine benzoral maleate of benzoral |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



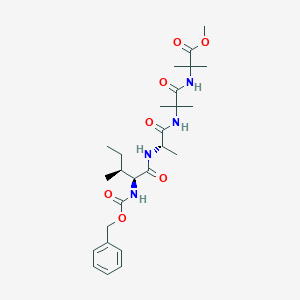
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
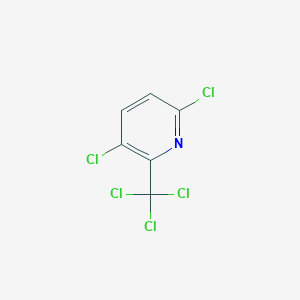
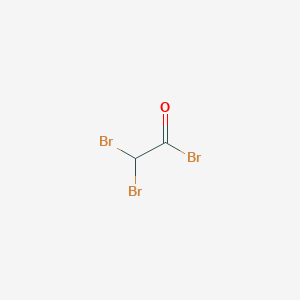

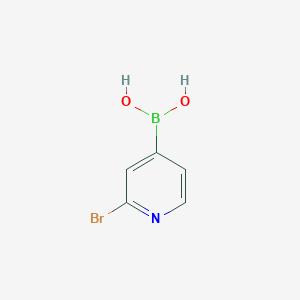
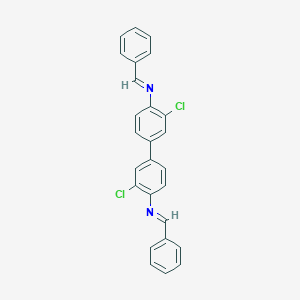
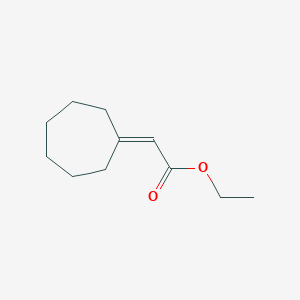
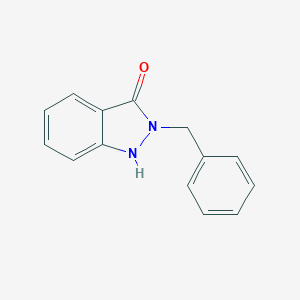
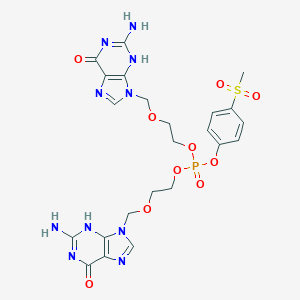
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
